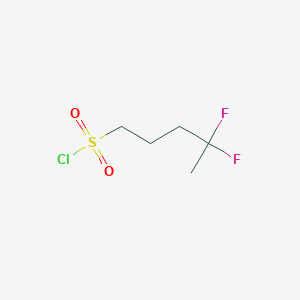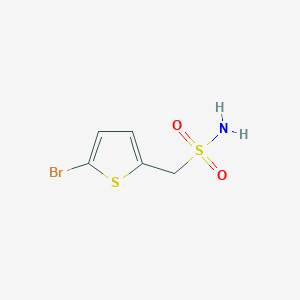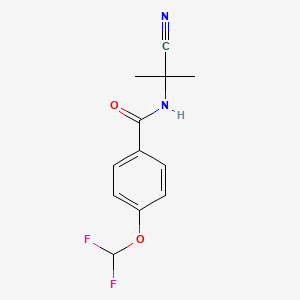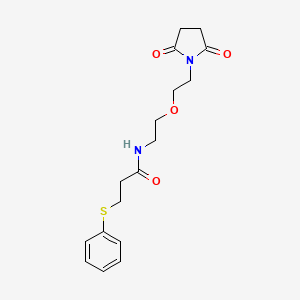
4,4-Difluoropentane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Difluoropentane-1-sulfonyl chloride is a chemical compound with the molecular formula C5H9ClF2O2S . It has a molecular weight of 206.64 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 4,4-Difluoropentane-1-sulfonyl chloride is 1S/C5H9ClF2O2S/c1-5(7,8)3-2-4-11(6,9)10/h2-4H2,1H3 . This indicates that the molecule consists of a pentane chain with two fluorine atoms attached to the fourth carbon atom, and a sulfonyl chloride group attached to the first carbon atom .Physical And Chemical Properties Analysis
4,4-Difluoropentane-1-sulfonyl chloride is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique
Small-Angle X-ray Scattering Studies
Small-angle X-ray scattering studies of liquid crystalline 1-alkyl-3-methylimidazolium salts have revealed the influence of various anions on the formation of lamellar, sheet-like arrays in crystalline phases and smectic liquid crystalline phases at higher temperatures. The nature of the anion significantly affects the size of the interlayer spacing in both crystal and mesophase, demonstrating the critical role of fluorinated components in modulating the physical properties of materials (Bradley et al., 2002).
Environmental Health Perspectives
The widespread exposure of the U.S. population to polyfluoroalkyl chemicals (PFCs), which have been used in numerous commercial applications since the 1950s, highlights the environmental persistence and potential health impacts of fluorinated compounds. Monitoring changes in manufacturing practices and assessing exposure levels have been essential in understanding and managing the risks associated with PFCs (Calafat et al., 2007).
Catalysis and Synthesis Applications
Bismuth(III) Trifluoromethanesulfonate has been identified as an efficient catalyst for the sulfonylation of arenes, showcasing the importance of fluorinated sulfonyl chlorides in facilitating electrophilic aromatic substitutions. This catalytic activity underlines the utility of fluorinated sulfonyl chlorides in synthetic organic chemistry, enabling the development of diverse aromatic compounds with potential applications across pharmaceuticals and materials science (Répichet et al., 1999).
Identification and Analysis
Trifluoromethanesulfonyl chloride has been used for the identification of oxygen, nitrogen, and sulfur functional groups by fluorine-19 nuclear magnetic resonance spectrometry. This application emphasizes the role of fluorinated sulfonyl chlorides in analytical chemistry, aiding in the structural elucidation of organic compounds through the introduction of fluorine for NMR analysis (Shue & Yen, 1982).
Safety and Hazards
Propriétés
IUPAC Name |
4,4-difluoropentane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClF2O2S/c1-5(7,8)3-2-4-11(6,9)10/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWDVGINKAGECP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCS(=O)(=O)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(4-Benzylpiperazin-1-yl)methyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2562250.png)
![N-(3-methylbutyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2562251.png)
![3-[(2-methylpyrimidin-4-yl)oxy]-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2562252.png)


![N-methyl-1-[6-[2-oxo-2-[[4-(trifluoromethyl)phenyl]methylamino]ethyl]sulfanylpyridazin-3-yl]imidazole-4-carboxamide](/img/structure/B2562258.png)



![5-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2562263.png)

![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2562269.png)

![N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-4-methylbenzamide](/img/structure/B2562271.png)